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Compound of Interest

Compound Name: 2-Chloro-4-methylphenol

Cat. No.: B1207291 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-
methylphenol (CAS No: 6640-27-3), a significant chemical intermediate. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure
IUPAC Name: 2-chloro-4-methylphenol Synonyms: 2-Chloro-p-cresol, p-Cresol, 2-chloro-

Molecular Formula: C₇H₇ClO Molecular Weight: 142.58 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.15 d 1H Ar-H (H6)

~6.95 dd 1H Ar-H (H5)

~6.75 d 1H Ar-H (H3)

~5.5 (broad s) s 1H OH

2.25 s 3H CH₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The phenolic

proton (OH) signal is often broad and its chemical shift is highly dependent on solvent,

concentration, and temperature.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ) ppm Assignment

~150.1 C-OH (C1)

~130.5 C-H (C5)

~129.8 C-CH₃ (C4)

~127.2 C-H (C6)

~120.5 C-Cl (C2)

~115.8 C-H (C3)

~20.1 CH₃

Experimental Protocol: NMR
NMR spectra are typically acquired using a high-field spectrometer (e.g., 300-600 MHz).
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Sample Preparation: A small amount of 2-Chloro-4-methylphenol (typically 5-10 mg) is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent. A common solvent for this

compound is Chloroform-d (CDCl₃).[1] Standard solutions may be prepared with qualitatively

equal molar amounts of compounds to minimize intermolecular interactions.[4]

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer's

magnet. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled

spectra are typically acquired to simplify the spectrum to single lines for each carbon.

Spectra are recorded at a constant temperature, often 298 K (25 °C).[4]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical

shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3200–3600 Strong, Broad O-H Stretch Phenolic -OH

3000–3100 Medium, Sharp C-H Stretch Aromatic C-H

2850–2960 Medium, Sharp C-H Stretch Methyl (CH₃)

1500–1600 Medium-Strong C=C Stretch Aromatic Ring

~1220 Strong C-O Stretch Phenolic C-O

1000-1100 Medium-Strong C-Cl Stretch Aryl-Cl

750–850 Strong
C-H Bending (out-of-

plane)
Aromatic C-H
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Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6] The exact positions

of aromatic C-H bending bands can help confirm the substitution pattern.

Experimental Protocol: IR
Sample Preparation: Several techniques can be used. For a solid sample like 2-Chloro-4-
methylphenol, Attenuated Total Reflectance (ATR) is a common and simple method where

the solid is pressed against a crystal (e.g., diamond or germanium).[7] Alternatively, a Nujol

mull or a KBr pellet can be prepared. For liquid samples or melts, the substance can be

placed between two salt (e.g., NaCl) plates (capillary cell: melt).[8] Gas-phase spectra can

also be obtained.[2]

Data Acquisition: The prepared sample is placed in the IR spectrometer. A background

spectrum (without the sample) is first recorded. Then, the sample spectrum is recorded.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented here is for Electron Ionization (EI)

mass spectrometry.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Ion

144 ~35%
[M+2]⁺ (presence of ³⁷Cl

isotope)

142 100%
[M]⁺ (Molecular Ion, ³⁵Cl

isotope)

107 ~80% [M - Cl]⁺

79 ~20% [C₆H₇]⁺

77 ~30% [C₆H₅]⁺
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Note: The presence of a significant peak at M+2 with roughly one-third the intensity of the

molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocol: MS
Sample Introduction: The sample is typically introduced into the mass spectrometer via a

Gas Chromatography (GC) system (GC-MS).[9] This separates the analyte from any

impurities before it enters the ion source.

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes an electron to be ejected from the

molecule, forming a radical cation known as the molecular ion ([M]⁺), which can then

undergo fragmentation.[3]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector counts the number of ions at each m/z value, and this information is

used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of a chemical compound like 2-Chloro-4-methylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207291#spectroscopic-data-for-2-chloro-4-
methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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